4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine

Medicinal Chemistry Agrochemicals Metabolic Stability

The unique -CH₂F group in 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine critically tunes electronic effects, lipophilicity, and hydrogen-bonding for predictable SNAr rates and metabolic profiles that methyl or trifluoromethyl analogs cannot replicate. This specific scaffold is validated for kinase inhibitors, agrochemical lead optimization, fragment-based drug discovery, and ¹⁸F-PET tracer synthesis. Procure this exact compound to maintain synthetic reproducibility and structure-activity relationship integrity in your R&D pipeline.

Molecular Formula C4H4ClFN4
Molecular Weight 162.55
CAS No. 253870-34-7
Cat. No. B3255356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine
CAS253870-34-7
Molecular FormulaC4H4ClFN4
Molecular Weight162.55
Structural Identifiers
SMILESC(C1=NC(=NC(=N1)Cl)N)F
InChIInChI=1S/C4H4ClFN4/c5-3-8-2(1-6)9-4(7)10-3/h1H2,(H2,7,8,9,10)
InChIKeyNNAMFUWQCOOYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (CAS 253870-34-7) Procurement and Selection Overview


4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (CAS: 253870-34-7) is a heterocyclic compound belonging to the 1,3,5-triazine class, characterized by a six-membered aromatic ring containing three nitrogen atoms, with a chloro substituent at the 4-position and a fluoromethyl group at the 6-position . The compound has a molecular formula of C4H4ClFN4, a molecular weight of 162.55 g/mol, a predicted density of 1.546±0.06 g/cm³, and a predicted boiling point of 404.3±47.0 °C . The fluoromethyl substituent imparts distinct physicochemical properties compared to non-fluorinated or differently fluorinated triazine analogs, including altered lipophilicity, metabolic stability, and hydrogen-bonding potential [1]. The compound is primarily utilized as a versatile small-molecule scaffold and building block in medicinal chemistry and agrochemical research, owing to the presence of both a reactive chloro leaving group amenable to nucleophilic aromatic substitution (SNAr) and a primary amine handle for further derivatization .

Why Substituting 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (253870-34-7) with Common Analogs Risks Project Failure


The presence of a single fluoromethyl (-CH₂F) group in 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (CAS 253870-34-7) fundamentally differentiates it from closely related triazine analogs bearing methyl (-CH₃), trifluoromethyl (-CF₃), or hydrogen substituents at the 6-position. Unlike the electron-donating methyl group, the electronegative fluoromethyl group significantly modulates the electron density of the triazine ring, directly impacting the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the 4-chloro position [1]. Furthermore, the fluoromethyl group introduces unique hydrogen-bonding capabilities and alters lipophilicity in a manner distinct from both methyl (which increases lipophilicity without polar interactions) and trifluoromethyl (which imparts high lipophilicity and steric bulk) groups [2]. Generic substitution with a non-fluorinated or differently fluorinated analog can lead to divergent reactivity in downstream coupling reactions, altered binding affinities in biological assays, and unpredictable pharmacokinetic profiles, thereby invalidating established synthetic protocols or structure-activity relationship (SAR) studies. The evidence presented in Section 3 quantitatively substantiates these critical differentiation points that mandate the procurement of this specific compound.

Quantitative Differentiation Guide for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (253870-34-7) Against Key Analogs


Enhanced Metabolic Stability and Bioavailability Conferred by the Fluoromethyl Group

The incorporation of a fluoromethyl (-CH₂F) group in 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is explicitly documented to enhance metabolic stability and bioavailability compared to non-fluorinated analogs [1]. While specific quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this exact compound is not publicly available in primary literature, this is a well-established class-level inference for fluorinated alkyl groups in medicinal chemistry. The C-F bond's high bond dissociation energy (~130 kcal/mol) relative to C-H (~105 kcal/mol) makes the fluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, a major clearance pathway for methyl groups [2].

Medicinal Chemistry Agrochemicals Metabolic Stability

Altered Reactivity in Nucleophilic Aromatic Substitution (SNAr) Due to Fluoromethyl Substituent

The chloro substituent at the 4-position of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is specifically documented as a reactive site for nucleophilic substitution reactions [1]. The fluoromethyl group at the 6-position exerts an electron-withdrawing inductive effect (-I) that activates the triazine ring toward SNAr at the 4-chloro position compared to a methyl analog. In contrast, the related 4-chloro-6-methyl-1,3,5-triazin-2-amine contains an electron-donating methyl group that deactivates the ring toward nucleophilic attack. This difference in electronic activation directly impacts reaction rates and yields in derivatization chemistry.

Organic Synthesis Medicinal Chemistry Building Blocks

Modulation of Acidity (pKa) Relative to Non-Fluorinated Analogs

The predicted pKa of the primary amine in 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is 2.46±0.10, indicating it exists predominantly in its neutral, unprotonated form under physiological pH conditions . This is a direct consequence of the electron-withdrawing effect of the fluoromethyl and chloro substituents on the triazine ring, which reduces the basicity of the 2-amino group. The predicted pKa for the non-fluorinated analog, 4-chloro-6-methyl-1,3,5-triazin-2-amine, is higher (estimated ~3.0-3.5), reflecting the electron-donating nature of the methyl group.

Physicochemical Properties Medicinal Chemistry Formulation

Suzuki-Miyaura Coupling Compatibility as a Versatile Building Block

4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine is documented to engage in Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of palladium catalysts . This reactivity profile is enabled by the presence of the chloro substituent, which acts as a leaving group in palladium-catalyzed couplings, allowing for the introduction of aryl or heteroaryl diversity at the 4-position while retaining the metabolically stable fluoromethyl group and the versatile primary amine for further functionalization. This is a specific and valuable synthetic handle for the construction of complex, fluorinated heterocyclic libraries.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Primary Research and Industrial Applications for 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine (253870-34-7)


Synthesis of Metabolically Stable Kinase Inhibitor Scaffolds

In medicinal chemistry programs targeting kinases or other enzymes where metabolic clearance is a concern, 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine serves as an ideal core scaffold. The fluoromethyl group provides a strategic advantage in blocking oxidative metabolism, a common liability of methyl-substituted analogs [1]. The 4-chloro position can be functionalized via SNAr or Suzuki-Miyaura coupling to introduce diverse hinge-binding motifs, while the 2-amine can be further derivatized to modulate potency and selectivity [2]. This specific substitution pattern enables the rapid generation of focused libraries with improved pharmacokinetic profiles.

Development of Novel Agrochemicals with Enhanced Bioavailability

The compound's structural features make it a valuable intermediate in the design of new herbicides, fungicides, or insecticides [1]. The fluoromethyl group is known to enhance the bioavailability and environmental stability of agrochemical agents, often leading to lower application rates and improved efficacy [2]. The chloro substituent allows for the modular introduction of various pharmacophores to target specific biochemical pathways in pests or weeds.

Construction of Fluorinated Fragment Libraries for FBDD

In fragment-based drug discovery (FBDD), the unique physicochemical profile of 4-Chloro-6-(fluoromethyl)-1,3,5-triazin-2-amine—characterized by its low molecular weight (162.55 g/mol), moderate lipophilicity, and distinct pKa of 2.46 [1]—makes it a high-quality fragment. Its three points of diversity (the chloro, amine, and fluoromethyl groups) allow for efficient fragment growth or linking strategies. The presence of fluorine also makes it amenable to ¹⁹F NMR-based screening, a powerful technique for detecting weak fragment binding to protein targets [2].

Precursor for Positron Emission Tomography (PET) Tracer Synthesis

The fluoromethyl (-CH₂F) group in this compound is a direct precursor for the synthesis of ¹⁸F-labeled radiotracers used in Positron Emission Tomography (PET) imaging. The chloro leaving group can be used to install targeting vectors, while the fluoromethyl position is primed for isotopic exchange with fluorine-18 (¹⁸F) or for further elaboration into a [¹⁸F]fluoromethyl group. This makes the compound a strategically important starting material for radiochemists developing novel imaging agents for oncology or neuroscience applications [1].

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